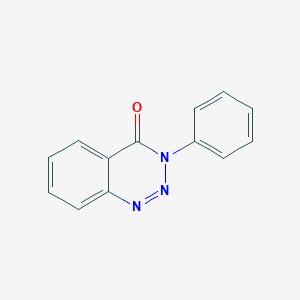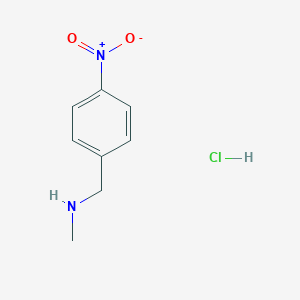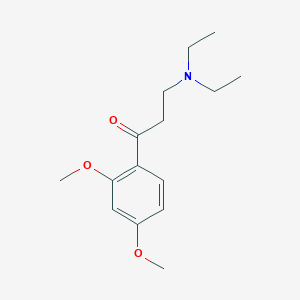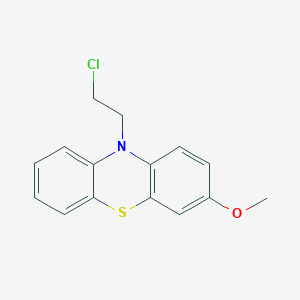
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine, commonly known as Chlorpromazine, is a medication used to treat various mental illnesses such as schizophrenia, bipolar disorder, and nausea and vomiting. Chlorpromazine belongs to the phenothiazine class of drugs and acts as a dopamine receptor antagonist.
Mechanism of Action
Chlorpromazine acts as a dopamine receptor antagonist, blocking the action of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and behavior. By blocking dopamine receptors, Chlorpromazine reduces the symptoms of psychosis and other mental disorders.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It binds to several receptors in the brain, including dopamine, serotonin, and histamine receptors. Chlorpromazine also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation. In addition, Chlorpromazine can cause sedation, dizziness, and orthostatic hypotension.
Advantages and Limitations for Lab Experiments
Chlorpromazine has several advantages and limitations for lab experiments. It is a well-studied drug with a long history of use in clinical practice. This makes it a useful tool for researchers studying mental disorders and the effects of dopamine receptor antagonists. However, Chlorpromazine has several limitations, including its potential for side effects and its narrow therapeutic index. Researchers must be careful when administering Chlorpromazine to avoid adverse reactions.
Future Directions
There are several future directions for research on Chlorpromazine. One area of interest is the development of new dopamine receptor antagonists with fewer side effects and greater efficacy. Another area of interest is the use of Chlorpromazine in combination with other drugs to treat mental disorders. Finally, researchers are interested in exploring the long-term effects of Chlorpromazine on the brain and the potential for neurotoxicity.
Synthesis Methods
Chlorpromazine is synthesized by the reaction of 2-chloro-N,N-dimethylethylamine with 3-methoxyphenothiazine in the presence of sodium amide. The reaction occurs in anhydrous conditions and yields Chlorpromazine.
Scientific Research Applications
Chlorpromazine has been extensively studied for its therapeutic effects in treating various mental disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and other psychotic disorders. Chlorpromazine is also used to treat nausea and vomiting, especially in patients undergoing chemotherapy.
properties
CAS RN |
19555-64-7 |
|---|---|
Product Name |
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine |
Molecular Formula |
C15H14ClNOS |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
10-(2-chloroethyl)-3-methoxyphenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-18-11-6-7-13-15(10-11)19-14-5-3-2-4-12(14)17(13)9-8-16/h2-7,10H,8-9H2,1H3 |
InChI Key |
RZYVFXOPTABIAV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
Other CAS RN |
19555-64-7 |
synonyms |
10-(2-chloroethyl)-3-methoxy-phenothiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



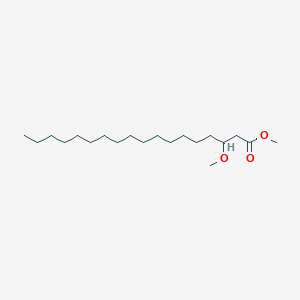
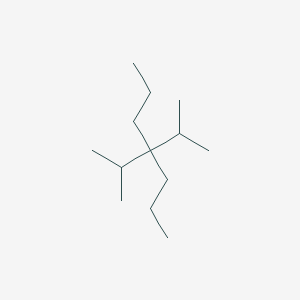


![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
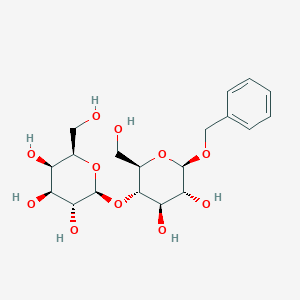
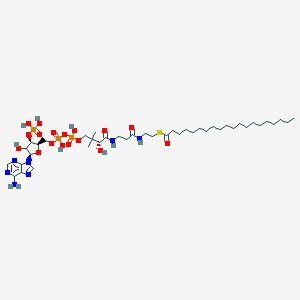
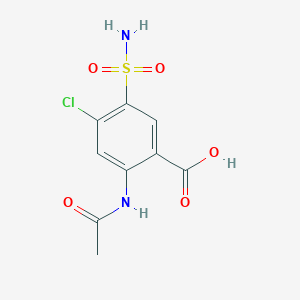

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
